molecular formula C14H10F2O B039404 2,6-Difluoro-4'-methylbenzophenone CAS No. 122041-25-2

2,6-Difluoro-4'-methylbenzophenone

Cat. No. B039404
M. Wt: 232.22 g/mol
InChI Key: POCROCNITUXEAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,6-Difluoro-4'-methylbenzophenone often involves the use of organolithium chemistry for the introduction of functional groups that can lead to the formation of high-molecular-weight aromatic polymers. For instance, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone was synthesized by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride, demonstrating the versatility of organolithium reactions in synthesizing fluorine-substituted aromatic compounds (Jutemar, Takamuku, & Jannasch, 2010).

Molecular Structure Analysis

While specific studies on 2,6-Difluoro-4'-methylbenzophenone's molecular structure were not identified, related compounds exhibit interesting molecular structures due to the presence of fluorine atoms. Fluorinated compounds often show unique molecular orientations and electronic properties due to the electronegativity of fluorine, affecting their reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of fluorinated benzophenones includes nucleophilic aromatic substitution reactions facilitated by the activating effect of the fluorine atoms. These reactions are crucial for further functionalization and application in polymer synthesis. For example, difluorobenzophenones have been utilized in polymerization reactions to produce aromatic polymers with specific properties (Suzuki, Fujita, & Ichikawa, 2015).

Scientific Research Applications

  • Application in Biological Analysis

    • Scientific Field : Analytical and Bioanalytical Chemistry .
    • Summary of Application : A compound similar to 2,6-Difluoro-4’-methylbenzophenone, known as trans-2,6-difluoro-4’-(N,N-dimethylamino)stilbene (DFS), has been studied for its metabolism in mouse, rat, and human liver microsomes .
    • Methods of Application : The study used liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the multiple reaction monitoring-information-dependent acquisition-enhanced product ion scan (MRM-IDA-EPI) method .
    • Results or Outcomes : Ten putative metabolites were identified and the structures of four metabolites were confirmed using authentic standards . DFS displayed potent anticancer activities and excellent pharmacokinetic profiles .
  • Application in Antibacterial Research

    • Scientific Field : Medicinal Chemistry .
    • Summary of Application : A study investigated the importance of the carboxamide group in 3-alkyloxybenzamide and 3-alkyloxy-2,6-difluorobenzamide compounds .
    • Methods of Application : The study involved changing the carboxamide functional group of these compounds to a benzohydroxamic acid or benzohydrazide .
    • Results or Outcomes : The study found that changing the carboxamide group led to inactive compounds, confirming the importance of the carboxamide group .
  • Application in Organic Synthesis

    • Scientific Field : Organic Chemistry .
    • Summary of Application : 2,6-Difluoro-4-methoxyphenylboronic Acid, a compound similar to 2,6-Difluoro-4’-methylbenzophenone, is used in organic synthesis .
    • Methods of Application : The specific methods of application can vary widely depending on the specific synthesis being performed .
    • Results or Outcomes : The outcomes also depend on the specific synthesis, but the use of this compound can facilitate the formation of carbon-carbon bonds .
  • Application in Antineoplastic Agent Development

    • Scientific Field : Pharmacology .
    • Summary of Application : A compound known as trans-2,6-difluoro-4’-(N,N-dimethylamino)stilbene (DFS) has been studied for its potential as an antineoplastic agent .
    • Methods of Application : The study involved the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the metabolism of DFS in mouse, rat, and human liver microsomes .
    • Results or Outcomes : DFS displayed potent anticancer activities and excellent pharmacokinetic profiles, making it a promising candidate for further pharmaceutical development .

Safety And Hazards

Safety data sheets provide information on the potential hazards of 2,6-Difluoro-4’-methylbenzophenone. For example, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) when handling the compound .

Future Directions

The future directions of research on 2,6-Difluoro-4’-methylbenzophenone could involve further investigation of its photoactive properties . Additionally, changing the carboxamide functional group of 3-alkyloxybenzophenone and 3-alkyloxy-2,6-difluorobenzophenone to a benzohydroxamic acid or benzohydrazide led to inactive compounds, confirming the importance of the carboxamide group .

properties

IUPAC Name

(2,6-difluorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-5-7-10(8-6-9)14(17)13-11(15)3-2-4-12(13)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCROCNITUXEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382032
Record name 4'-Methyl-2,6-difluorobenzophnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4'-methylbenzophenone

CAS RN

122041-25-2
Record name 4'-Methyl-2,6-difluorobenzophnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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